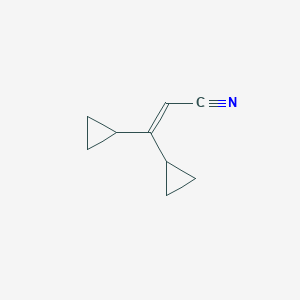![molecular formula C14H10F3NO B12587741 N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide CAS No. 877134-48-0](/img/structure/B12587741.png)
N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further connected to a formamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide typically involves the reaction of 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine with formic acid or formic acid derivatives under controlled conditions. One common method includes the use of pyridine as a base and dichloromethane as a solvent, with the reaction carried out at temperatures ranging from 0°C to room temperature over a period of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine: A precursor in the synthesis of N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.
Uniqueness
N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide is unique due to its specific combination of a trifluoromethyl group with a biphenyl and formamide structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
877134-48-0 |
|---|---|
Molekularformel |
C14H10F3NO |
Molekulargewicht |
265.23 g/mol |
IUPAC-Name |
N-[4-[4-(trifluoromethyl)phenyl]phenyl]formamide |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)12-5-1-10(2-6-12)11-3-7-13(8-4-11)18-9-19/h1-9H,(H,18,19) |
InChI-Schlüssel |
GJDJLHQWKWHPRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)
![1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one](/img/structure/B12587664.png)

![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)
![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)


![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12587695.png)
![1-[([1,1'-Biphenyl]-4-yl)methyl]-1H-indole](/img/structure/B12587697.png)
![Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl-](/img/structure/B12587707.png)
methanone](/img/structure/B12587716.png)
![4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one](/img/structure/B12587728.png)

